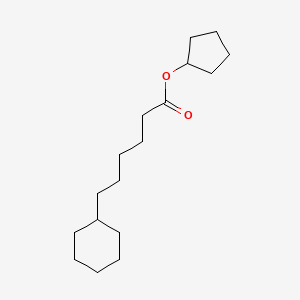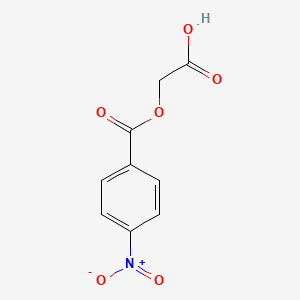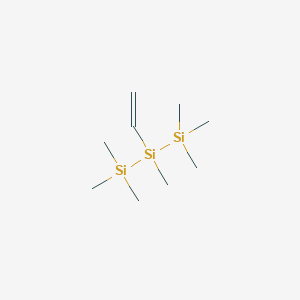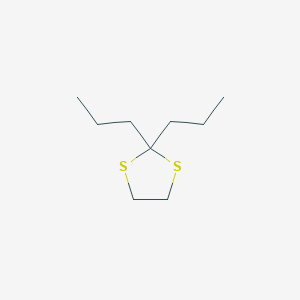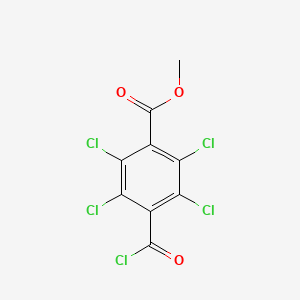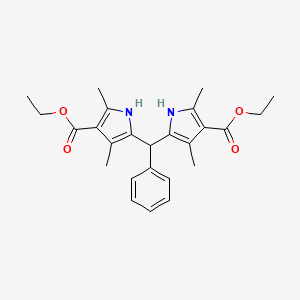
Diethyl 5,5'-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) is a complex organic compound with the molecular formula C27H26N2O4. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) typically involves the reaction of 2,4-dimethylpyrrole with diethyl phenylmethanediyl bis(carboxylate) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrrole ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
- Diethyl 5,5’-carbonylbis(3,4-dimethyl-1H-pyrrole-2-carboxylate)
- Diethyl 2,2’-methylenebis(5-iodo-4-methyl-1H-pyrrole-3-carboxylate)
Uniqueness
Diethyl 5,5’-(phenylmethanediyl)bis(2,4-dimethyl-1h-pyrrole-3-carboxylate) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylmethanediyl linkage and the presence of two pyrrole rings make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
5442-93-3 |
|---|---|
Molekularformel |
C25H30N2O4 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
ethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-phenylmethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H30N2O4/c1-7-30-24(28)19-14(3)22(26-16(19)5)21(18-12-10-9-11-13-18)23-15(4)20(17(6)27-23)25(29)31-8-2/h9-13,21,26-27H,7-8H2,1-6H3 |
InChI-Schlüssel |
HZKOKTDZURSDGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C)C(C2=CC=CC=C2)C3=C(C(=C(N3)C)C(=O)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


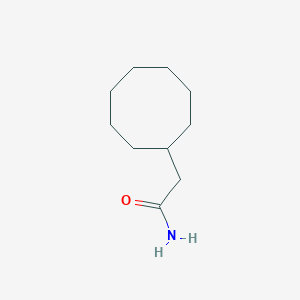

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
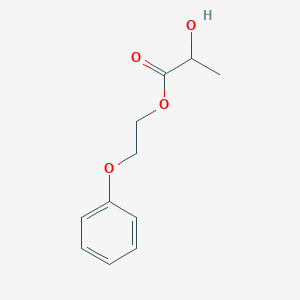

![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
